Farnesylpyrophosphate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

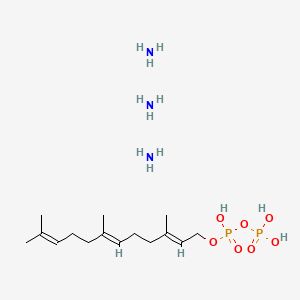

Molekularformel |

C15H37N3O7P2 |

|---|---|

Molekulargewicht |

433.42 g/mol |

IUPAC-Name |

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3/b14-9+,15-11+;;; |

InChI-Schlüssel |

GSWRJNPTNZUHOV-VLCVYXDNSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N.N.N |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Farnesyl Pyrophosphate: The Central Nexus in Cholesterol Biosynthesis and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

Within the intricate metabolic network of the cell, the mevalonate pathway stands as a cornerstone of lipid biosynthesis, responsible for producing a vast array of essential isoprenoid molecules.[1] While the pathway's most famous product is cholesterol, its significance extends far beyond this singular sterol. At the heart of this network lies farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid that represents a critical metabolic branch point.[2][3] FPP is not merely a passive stepping stone on the path to cholesterol; it is the central nexus from which the cell allocates isoprenoid building blocks to either the sterol pathway or a multitude of non-sterol pathways vital for fundamental cellular functions.[4]

This guide provides a detailed exploration of the role of farnesyl pyrophosphate in cholesterol biosynthesis. We will dissect its synthesis, its commitment to the sterol pathway, the complex regulatory mechanisms that govern its fate, and the pharmacological strategies that target this crucial node. For researchers and drug development professionals, understanding the nuances of FPP metabolism is paramount, as it offers a sophisticated blueprint for designing novel therapeutics for hypercholesterolemia, cancer, and a range of other metabolic diseases.[5][6]

The Synthesis of Farnesyl Pyrophosphate: Building the Core Isoprenoid Unit

The journey to FPP begins with the simple two-carbon unit, acetyl-CoA, primarily in the cytosol.[7] The initial steps of the mevalonate pathway culminate in the synthesis of mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGCR). This step is the committed and primary rate-limiting stage of the entire pathway, making HMGCR the target of the widely successful statin class of cholesterol-lowering drugs.[1][7]

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the fundamental five-carbon isoprene building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[8] The assembly of FPP is then carried out by the enzyme Farnesyl Pyrophosphate Synthase (FPPS) , also known as farnesyl diphosphate synthase (FDPS).[9][10]

FPPS catalyzes two sequential condensation reactions in a "head-to-tail" fashion:

-

One molecule of DMAPP is condensed with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).[11]

-

GPP is then condensed with a second molecule of IPP to yield the 15-carbon product, farnesyl pyrophosphate (FPP).[11][12]

This process is a key elongation step in isoprenoid biosynthesis, and the resulting FPP molecule stands ready for its diverse metabolic fates.[9]

Caption: FPP as the central branch point for sterol and non-sterol pathways.

Transcriptional Regulation: The SREBP System

The expression of the key enzymes that control the fate of FPP, including HMGCR, FPPS, and squalene synthase, is tightly regulated at the transcriptional level to maintain cholesterol homeostasis. This regulation is primarily orchestrated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2 for cholesterol synthesis. [13][14] The regulatory mechanism is a sophisticated feedback loop:

-

High Sterol State: When cellular cholesterol levels are high, SREBP precursors remain inactive, bound to the membrane of the endoplasmic reticulum (ER) in a complex with SREBP Cleavage-Activating Protein (SCAP). [15][16]2. Low Sterol State: When cellular sterol levels fall, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. [17]3. Activation: In the Golgi, SREBP undergoes two proteolytic cleavages, releasing its N-terminal domain, the mature, transcriptionally active nuclear SREBP (nSREBP). [16]4. Gene Transcription: nSREBP translocates to the nucleus, where it binds to Sterol Response Elements (SREs) in the promoter regions of target genes, activating the transcription of enzymes involved in cholesterol synthesis and uptake, including squalene synthase. [18][15] This elegant system ensures that the cell ramps up cholesterol production only when needed, with FPP metabolism being a central component of this regulated network.

Pharmacological Targeting of the FPP Node

The central position of FPP makes it and its associated enzymes highly attractive targets for drug development. Different strategies have distinct consequences for both sterol and non-sterol pathways.

| Inhibitor Class | Enzyme Target | Effect on FPP Pool | Effect on Cholesterol Synthesis | Effect on Non-Sterol Isoprenoids | Primary Therapeutic Application |

| Statins | HMG-CoA Reductase | Depletion | Strong Inhibition | Depletion | Hypercholesterolemia [1] |

| Bisphosphonates | FPPS | Depletion | Inhibition | Depletion | Bone Resorption Disorders [6][11] |

| SQS Inhibitors | Squalene Synthase (FDFT1) | Accumulation | Strong Inhibition | Unaffected or Increased | Hypercholesterolemia (Investigational) [19][20][21] |

Table 1: Comparison of pharmacological agents targeting the mevalonate pathway relative to FPP.

-

Upstream Inhibition (Statins): By inhibiting HMGCR, statins prevent the synthesis of mevalonate, leading to a systemic depletion of IPP, DMAPP, FPP, and all subsequent isoprenoids. [22]This effectively lowers cholesterol but also inhibits the non-sterol pathways, which is thought to contribute to both the pleiotropic (non-cholesterol-related) benefits and some of the adverse side effects of statins. [22]* Direct FPPS Inhibition (Bisphosphonates): Nitrogen-containing bisphosphonates (e.g., zoledronate) are potent inhibitors of FPPS. [9][12]By blocking FPP production, they prevent the protein prenylation necessary for osteoclast function, thereby inhibiting bone resorption. Their high affinity for bone mineral localizes their action to the skeleton. [6]* Downstream Inhibition (Squalene Synthase Inhibitors): Inhibitors of squalene synthase, such as the experimental drug lapaquistat, block the first committed step to cholesterol synthesis after the FPP branch point. [21][22]This strategy effectively reduces cholesterol production while allowing FPP to remain available for essential non-sterol functions. [4]In principle, this offers a more targeted approach to cholesterol lowering with a potentially different side-effect profile than statins. [19][20]

Experimental Protocol: In Vitro Squalene Synthase Activity Assay

Validating the efficacy of potential squalene synthase inhibitors requires a robust and reliable enzymatic assay. This protocol describes a method for measuring the conversion of radiolabeled FPP to squalene using microsomal preparations as the enzyme source.

Objective: To quantify the enzymatic activity of squalene synthase by measuring the formation of [³H]-squalene from [³H]-farnesyl pyrophosphate.

Materials:

-

Enzyme Source: Rat liver microsomes (or recombinant human squalene synthase).

-

Substrate: [1-³H]-Farnesyl pyrophosphate ([³H]-FPP), specific activity 15-25 Ci/mmol.

-

Cofactors: NADPH, MgCl₂.

-

Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

-

Reducing Agent: 10 mM Dithiothreitol (DTT).

-

Reaction Stop Solution: 15% KOH in 80% methanol.

-

Extraction Solvent: n-Hexane.

-

Scintillation Cocktail.

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60).

-

TLC Mobile Phase: Hexane:Ethyl Acetate (95:5 v/v).

-

Squalene standard.

Experimental Workflow:

Caption: Workflow for an in vitro squalene synthase radiometric assay.

Step-by-Step Methodology:

-

Enzyme Preparation: Thaw liver microsomes on ice. Dilute to a final protein concentration of 1-2 mg/mL in ice-cold potassium phosphate buffer containing DTT. Causality: DTT is included to maintain a reducing environment, protecting enzyme sulfhydryl groups from oxidation.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL):

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

NADPH (1 mM)

-

Microsomal protein (10-20 µg)

-

Test inhibitor (e.g., zaragozic acid A) or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation: Start the reaction by adding 5 µM [³H]-FPP (final concentration, ~0.5 µCi).

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C in a shaking water bath.

-

Reaction Termination and Saponification: Stop the reaction by adding 200 µL of 15% KOH in 80% methanol. Saponification is performed by heating at 65°C for 30 minutes to hydrolyze any labeled farnesyl-containing esters.

-

Lipid Extraction: After cooling, extract the non-saponifiable lipids (including squalene) by adding 500 µL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes.

-

Quantification:

-

Method A (Direct Counting): Transfer 400 µL of the upper hexane layer to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter. This measures total non-polar products.

-

Method B (TLC Separation): Spot a portion of the hexane extract onto a TLC plate alongside a squalene standard. Develop the plate in a hexane:ethyl acetate mobile phase. Visualize the standard (e.g., with iodine vapor). Scrape the silica corresponding to the squalene band into a scintillation vial and count. Trustworthiness: This method provides a self-validating system by confirming the identity of the radioactive product.

-

-

Data Analysis: Calculate the amount of squalene produced (pmol) per minute per mg of protein, accounting for the specific activity of the [³H]-FPP. For inhibitor studies, calculate the IC₅₀ value.

Conclusion and Future Directions

Farnesyl pyrophosphate is unequivocally a master regulator of isoprenoid metabolism, sitting at the crossroads of cholesterol synthesis and a host of other indispensable cellular processes. Its synthesis and subsequent metabolic fate are controlled by a tightly regulated network of enzymes that represent proven and promising targets for therapeutic intervention.

For drug development professionals, the FPP node offers a landscape of opportunity. While upstream inhibition with statins has been a resounding success, the potential for more targeted downstream modulation with agents like squalene synthase inhibitors holds promise for refining lipid-lowering therapies. Furthermore, as our understanding of the role of protein prenylation in oncology deepens, targeting FPPS itself continues to be an area of intense investigation. Future research will likely focus on developing isoform-specific inhibitors and exploring the complex interplay between FPP metabolism and cellular signaling pathways in health and disease, ensuring that this pivotal molecule remains at the forefront of metabolic research.

References

- Medicine LibreTexts. (2021). 6.1: Cholesterol synthesis. [Link]

- Soltys, C. L., & Schirra, H. J. (2025).

- Wikipedia.

- Ness, G. C. (2004). Maintaining cholesterol homeostasis: sterol regulatory element-binding proteins. PubMed. [Link]

- Davidson, M. H. (1999). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. PubMed. [Link]

- Zahid, S., et al. (2020). Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease. PubMed. [Link]

- Vedin, L. L., et al. (2006). Transcriptional regulation of farnesyl pyrophosphate synthase by liver X receptors. PubMed. [Link]

- MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. [Link]

- Ferré, P., & Foufelle, F. (2007). SREBP transcription factors: master regulators of lipid homeostasis. PubMed. [Link]

- Ness, G. C. (2004). Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins. PMC - PubMed Central. [Link]

- Bak, A. A., & Kastelein, J. J. (2005). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. PubMed. [Link]

- Brown, M. S., & Goldstein, J. L. (1999). The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport. PubMed. [Link]

- Cruz, P. M., et al. (2016). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers. [Link]

- ResearchGate. Cholesterol synthesis pathway.

- PubChem.

- Suganami, T., et al. (2009). Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist. [Link]

- Dhar, M. K., et al. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. PubMed. [Link]

- Chakravarthy, M. V., et al. (2005).

- Shimano, H. (2001). Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes. PubMed. [Link]

- Bartz, R., et al. (2022). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. MDPI. [Link]

- Al-Rashida, M., et al. (2016).

- van de Sande, M. A., et al. (2007).

- Tansey, T. R., & Shechter, I. (2000).

- Thai, L., et al. (1999).

- Liao, J. K. (2011). Squalene Synthase Inhibitor Lapaquistat Acetate.

- Durrington, P. N. (2003). Squalene synthase inhibitors. PMC - PubMed Central - NIH. [Link]

- Let's Talk Academy. (2025). Farnesyl Pyrophosphate: The Branch Point in Sesquiterpene and Triterpene Biosynthesis. [Link]

- Open Access Pub. Farnesylation | Journal of New Developments in Chemistry. [Link]

- M-CSA. Squalene synthase. [Link]

- ResearchGate. Role of FDFT1 in the biosynthesis of cholesterol, structure and roles.... [Link]

- Soltys, C. L., & Schirra, H. J. (2025). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway | Request PDF.

- ResearchGate.

- Pandit, J., et al. (2000). Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis. [Link]

- Chen, J., et al. (2021).

- ResearchGate.

- Nylander, S., et al. (2012).

- Sun, S., & McKenna, C. E. (2011). Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010). PMC - NIH. [Link]

- UniProt. FDPS - Farnesyl pyrophosphate synthase - Homo sapiens (Human). [Link]

- Thai, L., et al. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions. Department of Biochemistry and Biophysics. [Link]

- Glogauer, M., et al. (2010). Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor. PMC - PubMed Central. [Link]

- Wasko, B. M., et al. (2011). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. NIH. [Link]

- Li, K., et al. (2019).

- Tsantrizos' Group. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP)

- MDPI. (2024). Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L.. [Link]

- Chen, J., et al. (2021).

- ResearchGate.

Sources

- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 2. grokipedia.com [grokipedia.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 6. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.libretexts.org [med.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 13. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maintaining cholesterol homeostasis: sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Maintaining cholesterol homeostasis: Sterol regulatory element-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Farnesyl Pyrophosphate Synthase (FPPS) Mechanism of Action

Abstract

Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl pyrophosphate (FPP), a precursor for a multitude of essential biomolecules including sterols, dolichols, and ubiquinone.[1][2][3] This guide provides a comprehensive technical overview of the FPPS mechanism of action, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate catalytic cycle, the structural determinants of substrate binding and product formation, and the methodologies employed to investigate its function. Furthermore, this guide will explore the pivotal role of FPPS in various pathologies and the mechanistic basis for its inhibition by clinically significant drugs, such as bisphosphonates.

Introduction: FPPS as a Key Node in Isoprenoid Biosynthesis

Farnesyl pyrophosphate synthase, also known as farnesyl diphosphate synthase (FDPS), occupies a central branch point in the mevalonate pathway.[1][4] This pathway is the primary route for isoprenoid production in animals and is integral to cholesterol biosynthesis and the synthesis of intermediates vital for intracellular signaling and growth control.[4] FPPS catalyzes two sequential head-to-tail condensation reactions.[5][6][7] The first involves the condensation of dimethylallyl pyrophosphate (DMAPP) with isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP).[4][5] The second reaction condenses GPP with another molecule of IPP to yield the final product, FPP.[4][5]

The significance of FPPS extends beyond its fundamental metabolic role. It has been identified as a key therapeutic target for a range of diseases. Notably, it is the primary molecular target of nitrogen-containing bisphosphonates (N-BPs), a class of drugs widely used to treat bone resorption disorders like osteoporosis and Paget's disease.[4][8][9] Inhibition of FPPS in parasites such as Trypanosoma cruzi and Leishmania major has also shown potent antiparasitic activity, highlighting its potential in infectious disease therapy.[5]

This guide will provide a detailed exploration of the FPPS mechanism, offering insights crucial for the rational design of novel inhibitors and the development of innovative therapeutic strategies.

The Catalytic Machinery of FPPS: A Structural and Mechanistic Perspective

The catalytic activity of FPPS is dictated by its three-dimensional structure and the precise arrangement of key amino acid residues within its active site. FPPS typically exists as a homodimer, with each monomer containing a large central active site cavity.[4][5]

The Active Site: FARM and SARM Motifs

A hallmark of FPPS and other isoprenyl diphosphate synthases are two highly conserved aspartate-rich motifs: the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM).[2][5][10] These motifs, with consensus sequences of DDXX(XX)D and DDXXD respectively, are located on opposite walls of the active site cavity.[5][10] The aspartate residues within these motifs are crucial for binding the pyrophosphate moieties of the substrates and for coordinating with divalent metal ions, typically magnesium (Mg²⁺), which are essential for catalysis.[2][11][12]

The Catalytic Cycle: A Step-by-Step Breakdown

The FPPS catalytic cycle is a well-orchestrated process involving substrate binding, carbocation formation, condensation, and product release.

-

Allylic Substrate Binding: The cycle initiates with the binding of the allylic substrate (DMAPP in the first reaction, GPP in the second) to the allylic binding site within the active site.[5] This binding is mediated by the coordination of the substrate's pyrophosphate group with three Mg²⁺ ions, which are in turn chelated by the aspartate residues of the FARM and SARM motifs.[11][12]

-

Conformational Change and IPP Binding: The binding of the allylic substrate induces a significant conformational change in the enzyme, transitioning it from an "open" to a "closed" state. This conformational shift is critical as it properly shapes the active site to create the binding pocket for the second substrate, IPP. IPP then binds to its designated homoallylic site.[5]

-

Ionization and Carbocation Formation: The enzyme facilitates the heterolytic cleavage of the C-O bond of the allylic substrate, leading to the departure of the pyrophosphate group and the formation of a highly reactive allylic carbocation intermediate.[11][13] This step is believed to be the rate-limiting step of the reaction.

-

Condensation: The electron-rich C4 of IPP then performs a nucleophilic attack on the electron-deficient C1 of the allylic carbocation.[11] This results in the formation of a new carbon-carbon bond, elongating the isoprenoid chain.

-

Deprotonation and Product Formation: A proton is subsequently abstracted from the newly formed intermediate, leading to the formation of a double bond and the final product (GPP or FPP). The pyrophosphate group that departed in the ionization step is thought to act as the catalytic base for this proton abstraction.

-

Product Release: Following the reaction, the product is released from the active site, and the enzyme returns to its open conformation, ready to initiate another catalytic cycle.

The Role of Divalent Metal Ions

Divalent metal ions, primarily Mg²⁺, are indispensable for FPPS activity.[11][14] They play multiple critical roles in the catalytic mechanism:

-

Substrate Binding and Orientation: Three Mg²⁺ ions coordinate the pyrophosphate moiety of the allylic substrate, properly orienting it for the reaction.[11][12][13]

-

Facilitating Pyrophosphate Departure: By neutralizing the negative charges on the pyrophosphate group, the Mg²⁺ ions facilitate its departure as a leaving group during the ionization step.

-

Stabilizing the Carbocation Intermediate: The precise positioning of the metal ions and surrounding residues helps to stabilize the transient carbocation intermediate.

The coordination of these magnesium ions is a key feature of the active site and is essential for the enzyme's catalytic efficiency.[15][16]

Investigating FPPS: Methodologies and Protocols

A variety of experimental techniques are employed to study the structure, function, and inhibition of FPPS.

Enzyme Assays

Measuring the enzymatic activity of FPPS is fundamental to understanding its kinetics and for screening potential inhibitors.

-

Radiochemical Assays: A common method involves the use of radiolabeled substrates, such as [¹⁴C]IPP.[6] The incorporation of the radiolabel into the product is quantified to determine the reaction rate.

Step-by-Step Protocol for a Standard Radiochemical FPPS Assay:

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl (pH 7.0-7.5), MgCl₂, DTT, and the enzyme.

-

Substrate Addition: Add the unlabeled allylic substrate (DMAPP or GPP) and the radiolabeled [¹⁴C]IPP to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the FPPS enzyme and incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Product Extraction: Extract the radiolabeled product (FPP) using an organic solvent (e.g., hexane or chloroform/methanol).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of product formed.

-

-

Coupled Enzyme Assays: Non-radioactive, continuous assays have also been developed. One such method couples the production of FPP to its subsequent use by another enzyme, protein farnesyltransferase (PFTase), with a fluorescently labeled peptide substrate.[17] The increase in fluorescence upon farnesylation of the peptide provides a continuous measure of FPPS activity.

-

Phosphate Detection Assays: These assays measure the release of pyrophosphate (PPi), a byproduct of the reaction. The PPi can be detected colorimetrically after enzymatic hydrolysis to inorganic phosphate (Pi) by inorganic pyrophosphatase.

Structural Biology Techniques

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of FPPS from various organisms, including humans, parasites, and bacteria.[18] These structures have provided invaluable insights into the architecture of the active site, the binding modes of substrates and inhibitors, and the conformational changes that occur during the catalytic cycle. Key PDB entries for human FPPS include 2F9K (in complex with zoledronate) and 5JA0 (in complex with FPP).[19][20]

FPPS in Disease and as a Therapeutic Target

The central role of FPPS in isoprenoid biosynthesis makes it a compelling target for drug development in various therapeutic areas.

Bone Disorders and Bisphosphonate Inhibition

Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent inhibitors of FPPS.[4][8][21][22] These drugs are analogues of pyrophosphate and bind to the active site of FPPS, mimicking the carbocation transition state.[23] By inhibiting FPPS in osteoclasts, N-BPs disrupt the prenylation of small GTPases, which are essential for osteoclast function and survival.[4] This leads to osteoclast apoptosis and a reduction in bone resorption, making N-BPs effective treatments for osteoporosis and other bone-related diseases.[8]

Infectious Diseases

The mevalonate pathway is essential for the survival of many pathogenic organisms. As such, FPPS has emerged as a promising target for the development of new anti-infective agents. Inhibition of FPPS in parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania major has demonstrated significant antiparasitic effects.[5] Structural differences between human and parasitic FPPS enzymes could be exploited to design parasite-specific inhibitors with minimal off-target effects in the host.[24]

Cancer

The mevalonate pathway is often upregulated in cancer cells to meet the increased demand for isoprenoids required for cell growth, proliferation, and survival.[3] Inhibition of FPPS can disrupt these processes, making it a potential target for anticancer therapies. The use of N-BPs has shown some clinical utility in bone-related malignancies.[9]

Quantitative Data Summary

The following table summarizes key kinetic parameters for human FPPS.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| IPP | ~5.1 | - | - |

| GPP | ~0.5 - 1.5 | - | - |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.[25][26][27][28]

Visualizing the FPPS Mechanism and Workflows

The FPPS Catalytic Cycle

Caption: A simplified diagram of the farnesyl pyrophosphate synthase (FPPS) catalytic cycle.

Experimental Workflow for FPPS Inhibition Assay

Caption: A typical experimental workflow for determining the IC50 of an FPPS inhibitor.

Conclusion and Future Directions

Farnesyl pyrophosphate synthase is a fascinating enzyme with a complex and elegant catalytic mechanism. Its central position in the mevalonate pathway underscores its biological importance and establishes it as a prime target for therapeutic intervention. A thorough understanding of its structure, function, and mechanism of inhibition is paramount for the development of next-generation drugs targeting bone disorders, infectious diseases, and cancer.

Future research will likely focus on several key areas:

-

Discovery of Novel Inhibitors: The development of non-bisphosphonate inhibitors with improved pharmacokinetic properties is a high priority.

-

Allosteric Modulation: The discovery of an allosteric binding site on FPPS opens up new avenues for inhibitor design that may offer greater specificity and reduced off-target effects.[19]

-

Understanding Drug Resistance: Investigating the mechanisms by which cells and organisms may develop resistance to FPPS inhibitors is crucial for long-term therapeutic success.

-

Species-Specific Inhibitor Design: Leveraging structural differences between human and pathogen FPPS enzymes to design highly selective anti-infective agents remains a promising strategy.

This guide has provided a detailed technical overview of the FPPS mechanism of action. It is our hope that this information will serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this important enzyme and harness its therapeutic potential.

References

- Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simul

- Farnesyl diphosph

- The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. NIH.

- Investigation of the Catalytic Mechanism of Farnesyl Pyrophosphate Synthase by Computer Simulation.

- Bisphosphonates: Mechanism of Action and Role in Clinical Practice. PubMed Central.

- Mevalonate pathway and FPP synthesis (A) Overview of mevalonate pathway...

- Investigation of the Catalytic Mechanism of Farnesyl Pyrophosphate Synthase by Computer Simulation.

- Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia. PMC.

- FPP synthesis and mevalonate pathway. (a) Catalytic steps of FPPS...

- Kinetic parameters calculated for FPPS wtFPPS and mutants a.

- Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers.

- Farnesyl Diphosphate Synthase. A Paradigm for Understanding Structure and Function Relationships in E-polyprenyl Diphosphate Synthases.

- Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. PMC - PubMed Central.

- Inhibition of FPP synthase by bisphosphonates. A, J774 cell homogenate...

- Mevalonate pathway, FPPS intermediates, and bisphosphonate structure....

- Structural Analysis of Farnesyl Pyrophosphate Synthase From Parasitic Protozoa, a Potential Chemotherapeutic Target. PubMed.

- Targeting the Mevalonate P

- Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product. Tsantrizos' Group.

- 5JA0: Crystal structure of human FPPS with allosterically bound FPP. RCSB PDB.

- 2F9K: Crystal structure of human FPPS in complex with Zoledron

- PDB structures of hFPPS in complex with the bisphosphonate YS0470.

- Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product. NIH.

- Arginine in the FARM and SARM: A Role in Chain-Length Determination for Arginine in the Aspartate-Rich Motifs of Isoprenyl Diphosphate Synthases

- Farnesyl Diphosph

- The roles of magnesium ions in the reaction catalysed by phosphofructokinase

- Farnesyl Diphosphate Synthase Assay.

- Table 2 Kinetic parameters (toward FPP and GPP) for recombinant FhTPS7...

- An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases.

- Supporting Information for Discovery of Potent Inhibitors for Farnesyl Pyrophosphate Synthase in Mevalonate P

- Magnesium induced structural reorganization in the active site of adenyl

- Role of magnesium ions in the reaction mechanism at the interface between Tm1631 protein and its DNA ligand. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The roles of magnesium ions in the reaction catalysed by phosphofructokinase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of magnesium ions in the reaction mechanism at the interface between Tm1631 protein and its DNA ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural analysis of farnesyl pyrophosphate synthase from parasitic protozoa, a potential chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

cellular localization of farnesylpyrophosphate synthesis

An In-depth Technical Guide to the Cellular Localization of Farnesyl Pyrophosphate Synthesis

Authored by: Gemini, Senior Application Scientist

Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate pathway, positioned at a critical branch point for the synthesis of a vast array of essential biomolecules. The synthesis of FPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), is not confined to a single, homogenous pool within the cell. Instead, emerging evidence has established a sophisticated network of compartmentalized FPP synthesis, primarily occurring in the cytoplasm, mitochondria, and peroxisomes. This subcellular organization is crucial for directing metabolic flux into distinct downstream pathways, including protein prenylation, and the biosynthesis of cholesterol, dolichols, and ubiquinone. Understanding the precise localization of FPPS and the functional significance of each subcellular pool is paramount for researchers in cell biology, metabolism, and pharmacology. This guide provides a comprehensive technical overview of the cellular landscape of FPP synthesis, details robust experimental methodologies for its investigation, and explores the profound implications for the development of targeted therapeutics.

The Mevalonate Pathway: A Primer on the Synthetic Route to FPP

The mevalonate (MVA) pathway is a highly conserved metabolic cascade responsible for the production of all isoprenoid compounds in eukaryotes.[1] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids.[2]

The enzyme Farnesyl Pyrophosphate Synthase (FPPS) is the key catalyst at the nexus of the pathway.[3] It sequentially condenses two molecules of IPP with one molecule of DMAPP to first form geranyl pyrophosphate (GPP, C10) and subsequently the C15 product, farnesyl pyrophosphate (FPP).[4] This FPP molecule is the last common precursor for multiple critical downstream branches.[5]

Figure 1: Simplified schematic of the Mevalonate Pathway leading to FPP.

Mapping the Cellular Landscape of FPP Synthesis

The strategic importance of FPP necessitates tight spatial regulation of its synthesis. The enzyme FPPS is not ubiquitously distributed but is targeted to specific organelles, creating distinct metabolic pools of FPP destined for different cellular functions.[6]

The Cytosolic Hub: The Primary Site of Synthesis

The vast majority of FPPS is localized to the cytoplasm.[2][7] This cytosolic pool of FPP serves as the primary substrate for two major pathways:

-

Protein Prenylation: Cytosolic FPP is used by farnesyltransferase (FT) and geranylgeranyltransferase (GGT) to attach farnesyl or geranylgeranyl moieties to C-terminal CaaX motifs of numerous proteins, particularly small GTPases of the Ras, Rho, and Rab families.[8][9][10] This lipid modification is essential for anchoring these signaling proteins to cellular membranes, a prerequisite for their biological activity.[10]

-

Cholesterol Biosynthesis: FPP is the precursor for squalene synthesis, the first committed step in the cholesterol biosynthetic pathway. While FPP synthesis is cytosolic, the subsequent enzyme, squalene synthase, is anchored to the membrane of the endoplasmic reticulum (ER), highlighting the close interplay between these compartments.[6]

The Mitochondrial Outpost: Fueling the Electron Transport Chain

A functionally significant pool of FPPS has been identified within mitochondria.[11] The primary role of mitochondrial FPP is to serve as the precursor for the synthesis of the isoprenoid tail of Coenzyme Q (CoQ), also known as ubiquinone.[7][9] CoQ is an essential lipid-soluble electron carrier in the mitochondrial respiratory chain, responsible for transferring electrons from Complex I and II to Complex III, a critical step in cellular respiration and ATP production.[12] The compartmentalization of FPP synthesis within mitochondria ensures a dedicated supply for CoQ biosynthesis, independent of the larger cytosolic pool.

The Peroxisomal Enclave: A Specialized Role

Evidence also points to the localization of FPPS within peroxisomes.[9] Peroxisomes are single-membrane-bound organelles involved in diverse metabolic processes, including the β-oxidation of very long-chain fatty acids and the synthesis of ether lipids (plasmalogens).[13][14] The function of peroxisomal FPP is an area of active investigation, but it is hypothesized to be a precursor for the synthesis of dolichol, a long-chain polyisoprenoid required for N-linked glycosylation of proteins, a process that begins in the ER but may have peroxisomal links.[9]

Figure 2: Subcellular compartmentalization of FPP synthesis and its major downstream products.

Experimental Methodologies for Determining Subcellular Localization

Technique 1: Subcellular Fractionation with Western Blot Analysis

This biochemical technique forms the cornerstone of localization studies. It involves the physical separation of cellular organelles based on their distinct size, shape, and density through a series of centrifugation steps.

Causality Behind the Method: The core principle is that applying progressively higher centrifugal forces will sequentially pellet larger, denser organelles (like nuclei) followed by smaller ones (like mitochondria and peroxisomes), leaving soluble proteins (cytosol) in the final supernatant.[15][16] The presence and relative enrichment of the target protein (FPPS) in each fraction are then assessed by Western blotting.

Detailed Step-by-Step Protocol:

-

Cell Harvest & Lysis:

-

Harvest cultured cells (e.g., 5x10⁷ cells) by centrifugation (500 x g, 5 min, 4°C).

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the pellet in 1 mL of ice-cold hypotonic fractionation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, protease inhibitors).

-

Incubate on ice for 15-20 minutes to allow cells to swell.

-

Crucial Step: Lyse the cells by mechanical disruption. A Dounce homogenizer (20-30 strokes with a tight pestle) is preferred as it gently breaks the plasma membrane while leaving most organelle membranes intact.[17] Avoid harsh methods like sonication, which would destroy organelles.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at 700-1,000 x g for 10 min at 4°C. The pellet contains nuclei and intact cells. This is the Nuclear Pellet (P1). The supernatant (S1) contains cytoplasm, mitochondria, peroxisomes, and membranes.

-

Mitochondrial/Peroxisomal Fraction: Carefully transfer the S1 supernatant to a new tube. Centrifuge at 10,000-12,000 x g for 20 min at 4°C. The resulting pellet (P2) is the crude heavy membrane fraction, enriched in mitochondria and peroxisomes. The supernatant (S2) contains the cytosol and light membranes.

-

Cytosolic Fraction: Transfer the S2 supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 min at 4°C. The final supernatant (S3) is the cytosolic fraction. The pellet (P3) contains light membranes (microsomes/ER).

-

-

Protein Quantification & Western Blotting:

-

Lyse the P1 and P2 pellets in a suitable RIPA buffer.

-

Determine the protein concentration of all fractions (P1, P2, S3) using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Perform Western blot analysis using a primary antibody against FPPS.

-

-

Self-Validating System (Purity Control):

-

This is the most critical aspect for trustworthiness. The same blots must be probed with antibodies for compartment-specific marker proteins to validate the purity of the fractions.[18]

-

Cytosolic Marker: α-Tubulin or GAPDH.

-

Mitochondrial Marker: COX IV, TOM20, or HSP60.[19]

-

Peroxisomal Marker: Catalase or PMP70.

-

Nuclear Marker: Lamin B1 or Histone H3.

-

Data Presentation: Expected Results

| Fraction | FPPS Signal | α-Tubulin (Cytosol) | COX IV (Mitochondria) | Catalase (Peroxisome) | Lamin B1 (Nucleus) |

| Whole Cell Lysate | +++ | +++ | +++ | +++ | +++ |

| Nuclear (P1) | + | - | + | + | +++ |

| Heavy Membrane (P2) | ++ | - | +++ | +++ | - |

| Cytosolic (S3) | +++ | +++ | - | - | - |

| Table summarizes hypothetical Western blot results showing FPPS distribution. Signal strength is denoted by '+' symbols. Note the enrichment of FPPS in Cytosolic and Heavy Membrane fractions, validated by the specific markers. |

Sources

- 1. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. [mdpi.com]

- 3. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Should we consider subcellular compartmentalization of metabolites, and if so, how do we measure them? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Mechanisms and roles of mitochondrial localisation and dynamics in neuronal function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Localization of mRNAs coding for peroxisomal proteins in the yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Systematic Cell-Based Analysis of Localization of Predicted Drosophila Peroxisomal Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Subcellular fractionation protocol [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Subcellular Protein Fractionation | Thermo Fisher Scientific - IE [thermofisher.com]

- 19. Mitochondrial Localization and Function of Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: Unraveling the Discovery of Farnesyl Pyrophosphate in Isoprenoid Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of farnesyl pyrophosphate (FPP) as a central metabolic intermediate represents a cornerstone in our understanding of isoprenoid biosynthesis, a pathway responsible for the production of a vast array of essential molecules, including cholesterol, steroid hormones, and coenzyme Q. This in-depth technical guide chronicles the landmark scientific journey that led to the identification and characterization of FPP. It delves into the intellectual framework, the innovative experimental designs, and the key technological advancements that enabled pioneers like Konrad Bloch, Feodor Lynen, Sir John Cornforth, and George Popják to elucidate this critical juncture in cellular metabolism. By examining the causality behind experimental choices, from early radioisotope tracer studies to the intricacies of enzymatic assays and chromatographic separation, this guide provides a comprehensive and authoritative account for researchers, scientists, and drug development professionals. Detailed protocols of seminal experiments, data summaries, and visualizations of the metabolic pathways and experimental workflows are presented to offer a practical and insightful resource for those engaged in fields touched by the far-reaching implications of isoprenoid biochemistry.

Introduction: The Quest for the "Active Isoprene"

The mid-20th century was a period of intense investigation into the biosynthesis of cholesterol, a molecule of immense biological importance and complexity.[1][2] Early hypotheses, notably by Sir Robert Robinson, suggested that the intricate carbon skeleton of cholesterol was assembled from smaller, repeating isoprene-like units.[3] This "isoprene rule" provided a conceptual framework, but the identity of the reactive five-carbon building block, the so-called "active isoprene," remained elusive. The central challenge for biochemists was to decipher the enzymatic steps that transformed simple precursors into the complex architecture of sterols and other terpenoids. This quest laid the groundwork for the eventual discovery of farnesyl pyrophosphate, a molecule that would prove to be a critical node in this intricate metabolic network.

The Dawn of a New Era: Radioisotope Tracers Illuminate the Path

The advent of radioactive isotopes as metabolic tracers revolutionized biochemistry, providing an unprecedented tool to follow the fate of molecules within the black box of the cell. Konrad Bloch, a key figure in this field, pioneered the use of carbon-14 (¹⁴C) and tritium (³H) labeled precursors to map the biosynthetic route to cholesterol.[1][4]

Acetate as the Fundamental Building Block

In a series of groundbreaking experiments, Bloch and his colleagues demonstrated that the simple two-carbon molecule, acetate, served as the primary precursor for all 27 carbon atoms of cholesterol.[3][4] By feeding animals ¹⁴C-labeled acetate and meticulously degrading the resulting radiolabeled cholesterol, they were able to trace the origin of each carbon atom, confirming that the entire sterol molecule was constructed from these simple units.[1] This work provided the foundational evidence upon which the entire field of isoprenoid biosynthesis was built.

The Search for Intermediates

With acetate established as the starting material, the focus shifted to identifying the intermediates that lay on the path to cholesterol. The logical next step was to investigate the formation of squalene, a C30 hydrocarbon proposed by Robinson as a direct precursor to cholesterol.[3] By administering ¹⁴C-acetate to rats, Bloch was able to isolate radioactive squalene, and crucially, demonstrate its efficient conversion to cholesterol, thus confirming its role as a key intermediate.[1] This discovery narrowed the search for the "active isoprene" to the steps leading to squalene synthesis.

The "Active Isoprene" Unveiled: The Contributions of Lynen, Cornforth, and Popják

While Bloch's work illuminated the broader pathway, the precise chemical identity of the intermediates between acetate and squalene remained a puzzle. The independent and collaborative efforts of Feodor Lynen in Germany and the team of John Cornforth and George Popják in the United Kingdom were instrumental in solving this enigma.

The Role of Coenzyme A and the Discovery of Mevalonic Acid

Feodor Lynen's research focused on the concept of "activated" molecules in metabolism. His discovery of acetyl-coenzyme A as "activated acetic acid" was a pivotal moment.[5] This finding provided the chemical basis for understanding how the relatively inert acetate molecule could participate in biosynthetic reactions.

A major breakthrough came with the discovery of mevalonic acid by Karl Folkers and his team at Merck. This six-carbon compound was identified as a potent growth factor for certain bacteria and was soon shown by several groups, including Bloch's, to be an exceptionally efficient precursor of cholesterol.[1] The incorporation of ¹⁴C-labeled mevalonic acid into squalene and cholesterol was far more efficient than that of acetate, indicating it was a much more immediate precursor.

From Mevalonate to the "Active Isoprene": Isopentenyl Pyrophosphate

The next challenge was to understand how the six-carbon mevalonic acid was converted into the five-carbon isoprene units. Through elegant enzymatic studies, it was discovered that mevalonic acid is phosphorylated and then decarboxylated to yield isopentenyl pyrophosphate (IPP), the long-sought "active isoprene" unit. The pyrophosphate group was correctly deduced to be the key activating moiety, providing the necessary leaving group for the subsequent condensation reactions.

The Emergence of Farnesyl Pyrophosphate: A Key Branch Point

With IPP identified as the fundamental building block, the stage was set for the discovery of the larger intermediates formed by its polymerization. It was in this context that farnesyl pyrophosphate (FPP) was identified as a crucial C15 intermediate.

Stepwise Condensation: The Path to FPP

Enzymatic studies using cell-free extracts, particularly from yeast and liver, revealed that IPP undergoes a series of head-to-tail condensation reactions.[6] The first step involves the isomerization of IPP to dimethylallyl pyrophosphate (DMAPP), the initial allylic pyrophosphate that acts as a primer. DMAPP then condenses with a molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). In a subsequent step, GPP condenses with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate.[7]

Figure 1: Simplified schematic of the mevalonate pathway leading to the synthesis of Farnesyl Pyrophosphate.

Experimental Identification and Characterization of FPP

The isolation and characterization of FPP was a significant technical achievement, relying on a combination of radioisotope labeling, chromatography, and enzymatic assays.

-

Incubation: A cell-free yeast extract is incubated with [¹⁴C]-mevalonic acid, ATP, and necessary cofactors (e.g., Mg²⁺).

-

Extraction: The reaction is stopped, and the mixture is extracted with a solvent system capable of partitioning the phosphorylated intermediates, such as a butanol-water extraction.

-

Chromatographic Separation: The extract containing the radiolabeled isoprenoid pyrophosphates is subjected to separation.

-

Paper Chromatography: Early studies utilized paper chromatography with specific solvent systems (e.g., isopropanol-ammonia-water) to separate the different pyrophosphate esters based on their polarity and size. The radioactive spots on the chromatogram could be visualized by autoradiography.

-

Ion-Exchange Chromatography: For larger scale purifications, anion-exchange chromatography was employed.[8] The negatively charged pyrophosphate moieties bind to the positively charged resin, and a salt gradient (e.g., NaCl or ammonium bicarbonate) is used to elute the compounds based on their increasing negative charge (IPP < GPP < FPP).

-

-

Characterization:

-

Enzymatic Conversion: The identity of the isolated radioactive compound as FPP is confirmed by its ability to be enzymatically converted to known downstream products. Incubation of the purified ¹⁴C-FPP with a microsomal fraction containing squalene synthase and NADPH results in the formation of ¹⁴C-squalene.[9][10]

-

Chemical Analysis: The structure of FPP was ultimately confirmed through chemical degradation and comparison with synthetically prepared standards.

-

Caption: Experimental workflow for the isolation and identification of Farnesyl Pyrophosphate.

FPP: The Precursor to Squalene

The definitive proof of FPP's role as the immediate precursor to squalene came from the work of Popják and Cornforth. They demonstrated that two molecules of FPP condense in a head-to-head fashion to form squalene, a reaction catalyzed by the microsomal enzyme squalene synthase.[7] This reaction was shown to proceed via an intermediate, presqualene pyrophosphate.[9]

Table 1: Key Experimental Evidence Establishing FPP as a Metabolic Intermediate

| Experiment | Methodology | Key Finding | Significance |

| Radioactive Tracer Studies | Incubation of liver homogenates with ¹⁴C-acetate and subsequent isolation of intermediates. | Demonstrated that acetate is the building block of cholesterol and squalene. | Established the overall pathway and the precursor-product relationships. |

| Enzymatic Synthesis in Cell-Free Extracts | Incubation of yeast or liver extracts with ¹⁴C-mevalonate and cofactors. | Showed the stepwise formation of phosphorylated intermediates. | Allowed for the in vitro study of the enzymatic reactions. |

| Chromatographic Separation | Paper chromatography and ion-exchange chromatography of radiolabeled extracts. | Enabled the separation and purification of IPP, GPP, and FPP. | Allowed for the isolation of individual intermediates for further characterization. |

| Enzymatic Conversion to Squalene | Incubation of purified ¹⁴C-FPP with microsomal enzymes and NADPH. | Demonstrated the direct conversion of FPP to squalene. | Confirmed FPP as the immediate precursor to squalene. |

FPP as a Critical Branch Point in Isoprenoid Metabolism

The discovery of farnesyl pyrophosphate was not just the identification of another intermediate; it revealed a critical metabolic crossroads. FPP is not solely committed to cholesterol biosynthesis. Instead, it serves as the branch point for the synthesis of a diverse array of other essential isoprenoids, including:

-

Sesquiterpenes: A large class of C15 terpenes.

-

Dolichols: Involved in N-linked glycosylation of proteins.

-

Heme a: A component of cytochrome c oxidase.

-

Ubiquinone (Coenzyme Q): A vital component of the electron transport chain.

-

Geranylgeranyl pyrophosphate (GGPP): A C20 isoprenoid precursor for diterpenes and for protein prenylation.

The regulation of the enzymes that utilize FPP is therefore crucial for maintaining cellular homeostasis and directing metabolic flux towards the appropriate biosynthetic endpoint.

Caption: Farnesyl Pyrophosphate as a central branch point in isoprenoid biosynthesis.

Conclusion and Future Perspectives

The discovery of farnesyl pyrophosphate as a metabolic intermediate was a triumph of classical biochemistry, driven by logical deduction, meticulous experimentation, and the innovative application of new technologies. The work of Bloch, Lynen, Cornforth, Popják, and their contemporaries not only elucidated a fundamental biochemical pathway but also opened up new avenues of research that continue to this day. The understanding of FPP's central role in isoprenoid metabolism has had profound implications for medicine, leading to the development of drugs that target this pathway, most notably the statins, which inhibit an early step in cholesterol biosynthesis.

For today's researchers, the story of FPP's discovery serves as a powerful example of how a combination of rigorous chemistry, enzymology, and a clear biological question can unravel the complexities of life at the molecular level. The principles and techniques pioneered in this endeavor remain relevant, and the central position of FPP in metabolism ensures that it will continue to be a subject of intense study in the fields of drug development, metabolic engineering, and synthetic biology.

References

- AnimalResearch.info. (2014, November 10). The metabolism of fatty acids and regulation of cholesterol.

- Bloch, K. (2002). Konrad Bloch, PhD: Understanding of Cholesterol Metabolism. Clinical Chemistry, 48(5), 803–807.

- Britannica. (2025, December 1). Konrad E. Bloch. In Britannica.

- Cornforth, J. W., Cornforth, R. H., Popják, G., & Ryhage, R. (1961). Mechanism of squalene biosynthesis from mevalonate and farnesyl pyrophosphate. Biochemical and Biophysical Research Communications, 4(2), 138-142.

- Kresge, N., Simoni, R. D., & Hill, R. L. (2002). Konrad Bloch—A Pioneer in Cholesterol and Fatty Acid Biosynthesis. The Journal of Biological Chemistry, 277(18), e9.

- Song, I. S., & Rilling, H. C. (2000). Detection of farnesyl diphosphate accumulation in yeast ERG9 mutants. Analytical Biochemistry, 283(1), 99-104.

- Langdon, R. G., & Bloch, K. (1953). The Biosynthesis of Squalene. Journal of Biological Chemistry, 200(1), 129-134.

- Popják, G., & Agnew, W. S. (1979). Squalene synthetase. Molecular and Cellular Biochemistry, 27(2), 97-116.

- Beyer, P., Kreuz, K., & Kleinig, H. (1985). Separation of mevalonate phosphates and isopentenyl pyrophosphate by thin-layer chromatography and of short-chain prenyl phosphates by ion-pair chromatography on a high-performance liquid chromatography column. Methods in Enzymology, 111, 248-252.

- Song, L., & Rilling, H. C. (2000). Detection of farnesyl diphosphate accumulation in yeast ERG9 mutants. Analytical Biochemistry, 283(1), 99-104.

- Ogura, K., Koyama, T., & Nishino, T. (1997). Farnesyl diphosphate synthase; regulation of product specificity. Frontiers in Bioscience, 2, d53-d64.

- Popják, G., Cornforth, J. W., Cornforth, R. H., Ryhage, R., & Goodman, D. S. (1962). Studies on the biosynthesis of cholesterol. XVI. Chemical synthesis of 1-H2-3-2-C-14- and 1-D2-2-C-14-trans-trans-farnesyl pyrophosphate and their utilization in squalene biosynthesis. The Journal of Biological Chemistry, 237, 56-61.

- Research Corporation for Science Advancement. (n.d.). Feodor Lynen was awarded the Nobel Prize.

- Jewish Currents. (2016, January 21). Konrad Bloch and the Biochemistry of Cholesterol.

- Wikipedia. (n.d.). Feodor Lynen.

- Millar, M. R., Wilson, P. D., & Sharpe, R. M. (2000). Enzymatic conversion of farnesyl pyrophosphate to cholesterol. In Spermatogenesis (pp. 145-154). Springer, Berlin, Heidelberg.

- Krishna, G., Feldbruegge, D. H., & Porter, J. W. (1964). An enzyme-bound intermediate in the conversion of farnesyl pyrophosphate to squalene. Biochemical and Biophysical Research Communications, 14(4), 363-369.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Konrad E. Bloch | Nobel Prize, Lipids, Cholesterol | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. The metabolism of fatty acids and regulation of cholesterol [animalresearch.info]

- 5. Feodor Lynen - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of squalene biosynthesis from mevalonate and farnesyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of farnesyl diphosphate accumulation in yeast ERG9 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Squalene synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An enzyme-bound intermediate in the conversion of farnesyl pyrophosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evolutionary Conservation of the Farnesyl Pyrophosphate Pathway: From Core Metabolism to Therapeutic Frontiers

Abstract

The Farnesyl Pyrophosphate (FPP) pathway, also known as the Mevalonate (MVA) pathway, represents one of the most ancient and conserved metabolic routes in all three domains of life. It is responsible for the synthesis of isoprenoids, a vast class of over 30,000 biomolecules with functions ranging from structural roles in membranes to vital components of electron transport chains and signaling molecules.[1][2] This guide provides a comprehensive technical overview of the evolutionary conservation of the FPP pathway. We will dissect the core enzymatic cascade, explore the key divergent branch points that define major taxonomic groups, analyze its intricate regulatory networks, and discuss the profound implications of its conservation for modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental biological process.

Introduction: The Centrality of the FPP Pathway

All living organisms depend on a class of molecules called isoprenoids (or terpenoids) for survival.[2][3] These molecules are involved in a remarkable array of biological functions:

-

Sterols (e.g., cholesterol in animals, ergosterol in fungi) are essential for maintaining the fluidity and integrity of cellular membranes.[4][5]

-

Ubiquinone (Coenzyme Q) is a critical component of the electron transport chain, vital for cellular respiration.

-

Dolichols act as lipid carriers for the glycosylation of proteins in the endoplasmic reticulum.

-

Heme A is a key prosthetic group in cytochrome c oxidase.

-

Prenyl groups (farnesyl and geranylgeranyl moieties) are attached to proteins in a post-translational modification known as prenylation, which is crucial for membrane association and the function of signaling proteins like small GTPases (e.g., Ras, Rho).[6]

The synthesis of all these diverse molecules begins with two simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . The MVA pathway is the metabolic route responsible for producing IPP and DMAPP from acetyl-CoA in all eukaryotes, archaea, and some bacteria.[1] An alternative, non-homologous route, the methylerythritol phosphate (MEP) pathway, performs the same function in most bacteria, plants (in their plastids), and some protozoa.[2] The profound conservation of the MVA pathway, particularly its core enzymes, underscores its ancient origins, likely predating the last universal common ancestor (LUCA).[7] This deep evolutionary heritage makes the pathway a compelling subject of study and a rich source of targets for therapeutic intervention.

The Conserved Core: Synthesis of Farnesyl Pyrophosphate

The "upper" MVA pathway, which culminates in the production of the C15 intermediate farnesyl pyrophosphate (FPP), is remarkably conserved across eukaryotes and archaea.[1] FPP stands at a crucial metabolic crossroads, serving as the immediate precursor for numerous downstream branches.[8][9] The enzymatic steps from acetyl-CoA to FPP are outlined below.

-

Thiolase (Acetyl-CoA C-acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[10]

-

HMG-CoA Synthase (HMGS): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[11]

-

HMG-CoA Reductase (HMGR): HMG-CoA is reduced to mevalonate in a rate-limiting, irreversible step that consumes two molecules of NADPH. This enzyme is the primary regulatory control point of the pathway.[12][13][14]

-

Mevalonate Kinase (MVK): Mevalonate is phosphorylated to create mevalonate-5-phosphate.

-

Phosphomevalonate Kinase (PMK): A second phosphorylation yields mevalonate-5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase (MPD): An ATP-dependent decarboxylation reaction produces the first five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP).[15]

-

IPP Isomerase (IDI): IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP).

-

Farnesyl Pyrophosphate Synthase (FPPS): This key enzyme catalyzes two sequential head-to-tail condensation reactions. First, it combines one molecule of DMAPP and one of IPP to form the C10 intermediate geranyl pyrophosphate (GPP). It then adds a second IPP molecule to GPP to yield the C15 product, farnesyl pyrophosphate (FPP).[8][14][16]

This core pathway is visualized in the diagram below.

Divergence and Speciation: The Branch Points from FPP

While the core pathway to FPP is highly conserved, the subsequent utilization of FPP is a story of evolutionary divergence. The downstream branches give rise to distinct classes of isoprenoids that are often characteristic of specific kingdoms of life. This divergence is of paramount importance in drug development, as enzymes in these divergent paths can be targeted with high specificity.

Sterol Biosynthesis: A Tale of Three Kingdoms

The synthesis of sterols is a primary fate of FPP. The pathway begins with the head-to-head condensation of two FPP molecules by squalene synthase to form squalene. From this point, the pathways diverge significantly.

-

Mammals (Cholesterol): Squalene is oxidized to lanosterol . A complex, multi-enzyme cascade then converts lanosterol into cholesterol , the principal sterol in animal cell membranes.[3][17]

-

Fungi (Ergosterol): Fungi also use lanosterol as the initial cyclized intermediate. However, they possess a unique set of enzymes, including C24-sterol methyltransferase (ERG6) and C22-desaturase (ERG5) , that modify lanosterol to produce ergosterol .[2][4][5] Ergosterol is absent in mammals, making its biosynthetic pathway an outstanding target for antifungal drugs.[5]

-

Plants (Phytosterols): The plant pathway diverges earlier. Squalene is cyclized to form cycloartenol , not lanosterol.[3][7] A distinct series of enzymatic modifications, including the action of two different sterol methyltransferases (SMT1 and SMT2), leads to a complex mixture of phytosterols, primarily β-sitosterol, stigmasterol, and campesterol .[2][3]

These critical differences, particularly the initial cyclization step and the side-chain alkylation in fungi and plants, are fundamental markers of evolutionary divergence.[2][3]

Non-Sterol Isoprenoids

FPP is also the precursor for a variety of essential non-sterol molecules:

-

Geranylgeranyl Pyrophosphate (GGPP): GGPP synthase adds another IPP unit to FPP, forming the C20 molecule GGPP. GGPP is the precursor for diterpenes and carotenoids and is used for protein geranylgeranylation.

-

Ubiquinone (Coenzyme Q): The polyisoprenoid tail of ubiquinone is derived from sequential additions of IPP to FPP.

-

Dolichol: This long-chain polyisoprenoid, essential for N-linked glycosylation, is also built upon an FPP foundation.

-

Protein Farnesylation: The enzyme farnesyltransferase attaches the FPP molecule directly to target proteins, such as Ras.

Regulation of the Pathway: A Conserved Paradigm

Given the central importance and high energetic cost of the FPP pathway, its regulation is tightly controlled. The primary point of regulation across eukaryotes is HMG-CoA reductase (HMGR) , the enzyme catalyzing the pathway's rate-limiting step.[14] The mechanisms of regulation, while differing in their molecular details, follow a remarkably conserved logic of feedback inhibition.[18]

-

Transcriptional Control: In mammals, the transcription of the HMGR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs) .[10] When cellular sterol levels are low, SREBPs are activated and upregulate the expression of HMGR and other pathway enzymes. Fungal orthologs of SREBP have been identified that perform a similar function, responding to low ergosterol levels to maintain homeostasis.[4][19]

-

Enzyme Degradation: The stability of the HMGR protein itself is regulated. High levels of sterols and certain non-sterol isoprenoids trigger the rapid ubiquitination and proteasomal degradation of HMGR. This mechanism is conserved between mammals and yeast, where specific mevalonate-derived molecules signal for the degradation of one of the yeast HMGR isozymes (Hmg2p).

-

Feedback Inhibition: Downstream products of the pathway can directly inhibit key enzymes. For example, human FPPS is allosterically inhibited by its own product, FPP, providing a rapid mechanism to control pathway flux.[20][21][22]

Data Presentation: Comparative Enzyme Inhibition

The sensitivity of key pathway enzymes to inhibitors highlights both conservation and divergence. HMGR is the target of statin drugs, while FPPS is targeted by bisphosphonates. The table below summarizes inhibitory constants (Ki) for various statins against human HMGR, illustrating the high affinity of these therapeutic agents.

| Inhibitor (Statin) | Target Enzyme | Organism | Ki (nM) |

| Atorvastatin | HMG-CoA Reductase | Homo sapiens | ~14 |

| Rosuvastatin | HMG-CoA Reductase | Homo sapiens | ~5 |

| Simvastatin | HMG-CoA Reductase | Homo sapiens | ~1 |

| Fluvastatin | HMG-CoA Reductase | Homo sapiens | ~28 |

| Pravastatin | HMG-CoA Reductase | Homo sapiens | ~44 |

| Data synthesized from sources discussing statin binding affinities.[23] |

Implications for Drug Development

The evolutionary conservation of the FPP pathway, combined with its critical divergence points, makes it an exceptionally valuable area for drug discovery.

-

Antifungal Agents: The most successful example is the targeting of the fungal-specific ergosterol biosynthetic pathway. Azole antifungals (e.g., fluconazole, itraconazole) specifically inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by ERG11), which is essential for converting lanosterol to ergosterol.[1][24][25][26] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting fungal membrane integrity and arresting growth.[1]

-

Anticholesteremic Agents: Statins are competitive inhibitors of HMG-CoA reductase.[19][27] By blocking the rate-limiting step of the MVA pathway in humans, they effectively reduce the endogenous synthesis of cholesterol, a cornerstone therapy for hypercholesterolemia.

-

Antiparasitic and Antibacterial Targets: The MVA pathway is essential for the viability of certain bacteria (e.g., Gram-positive cocci) and protozoan parasites.[3][25] Since humans also rely on this pathway, the challenge is to exploit subtle structural differences in the enzymes to develop selective inhibitors. For pathogens that exclusively use the alternative MEP pathway (which is absent in humans), the enzymes of that pathway represent ideal targets for developing novel antibiotics with high selectivity and low host toxicity.[21][28]

Experimental Protocols & Methodologies

Studying the evolutionary conservation of the FPP pathway relies on a combination of bioinformatics, molecular biology, and biochemical assays. Here, we provide validated, step-by-step methodologies for two key workflows.

Protocol: Phylogenetic Analysis of Farnesyl Pyrophosphate Synthase (FPPS)

This protocol outlines the causality behind constructing a phylogenetic tree to visualize the evolutionary relationships between FPPS enzymes from different species. The choice of the Neighbor-Joining method provides a rapid, robust visualization of evolutionary distances.

Objective: To determine the evolutionary relationship of a newly identified FPPS sequence with known FPPS sequences from mammals, fungi, and plants.

Methodology:

-

Sequence Retrieval:

-

Obtain the amino acid sequence of your target FPPS.

-

Using NCBI's BLASTp tool, search for homologous sequences in reference databases (e.g., Swiss-Prot, RefSeq). Select a representative set of sequences from diverse taxa (e.g., Homo sapiens, Saccharomyces cerevisiae, Arabidopsis thaliana, Escherichia coli).

-

Save all sequences in FASTA format in a single text file.

-

-

Multiple Sequence Alignment (MSA):

-

Open the MEGA (Molecular Evolutionary Genetics Analysis) software.[29]

-

Click Align -> Edit/Build Alignment -> Create a new alignment.

-

Import your FASTA file.

-

Align the sequences using ClustalW or Muscle algorithms embedded within MEGA. The goal of alignment is to place homologous residues in the same column to accurately compare them.

-

Visually inspect the alignment for quality and manually adjust if necessary.

-

-

Phylogenetic Tree Construction:

-

With the alignment active, go to the Phylogeny menu.

-

Select Construct/Test Neighbor-Joining Tree.[16] The Neighbor-Joining method is chosen for its efficiency in handling large datasets and providing a reasonable estimate of phylogeny.

-

In the options dialog:

-

Test of Phylogeny: Select Bootstrap method.

-

No. of Bootstrap Replications: Set to 1000. Bootstrapping is a statistical method that resamples the data to assess the confidence of each node in the tree. A higher number indicates stronger support.[29]

-

Model/Method: Use the p-distance model for amino acid sequences.

-

Gaps/Missing Data Treatment: Select Pairwise deletion.

-

-

Click Compute. MEGA will generate a tree, with bootstrap values at the nodes indicating the percentage of replicates that support that branching pattern.

-

-

Interpretation:

-

Analyze the resulting tree. Sequences that cluster together (form a clade) are more closely related.

-

Observe if your target sequence clusters with the mammalian, fungal, or plant FPPS sequences, providing strong evidence of its evolutionary origin.

-

Protocol: Functional Complementation Assay in Yeast